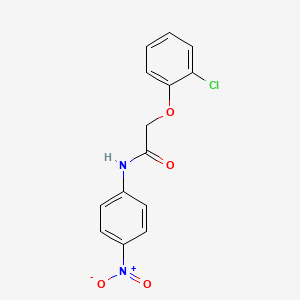

2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-12-3-1-2-4-13(12)21-9-14(18)16-10-5-7-11(8-6-10)17(19)20/h1-8H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRWLYADLKRXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenoxy N 4 Nitrophenyl Acetamide

Rational Design and Retrosynthetic Analysis

The strategic planning of an organic synthesis begins with retrosynthetic analysis, a technique that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.com For 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, the most logical initial disconnection is the amide bond, as amide synthesis is a well-established and reliable transformation. This primary disconnection yields two key synthons: a carboxylic acid component and an aniline (B41778) component.

Primary Disconnection (Amide Bond): This step breaks the C-N amide bond, identifying 2-(2-chlorophenoxy)acetic acid and 4-nitroaniline (B120555) as the immediate precursors.

A further retrosynthetic step can be applied to the 2-(2-chlorophenoxy)acetic acid precursor. The ether linkage (C-O bond) is a suitable point for a secondary disconnection.

Secondary Disconnection (Ether Linkage): This disconnection simplifies the precursor into 2-chlorophenol (B165306) and a two-carbon unit equivalent to chloroacetic acid. amazonaws.com

This two-step retrosynthetic analysis provides a clear and logical pathway for the forward synthesis of the target molecule from simple starting materials.

Retrosynthetic Pathway for this compound

Established Synthetic Pathways for the Target Compound and its Precursors

The forward synthesis builds upon the pathways identified during retrosynthetic analysis. The process involves the independent synthesis of the precursors, followed by a final condensation reaction to form the target amide.

The precursor 4-nitroaniline is commonly produced industrially via the amination of 4-nitrochlorobenzene with ammonia (B1221849) at high temperature and pressure. prepchem.com This reaction is a classic example of nucleophilic aromatic substitution. wikipedia.org Alternatively, a laboratory-scale synthesis involves the nitration of aniline. To prevent the amino group from being protonated and directing meta, it is first protected by acetylation to form acetanilide (B955). The acetanilide is then nitrated, and the resulting p-nitroacetanilide is hydrolyzed, typically under acidic conditions, to yield 4-nitroaniline. wikipedia.orgyoutube.com

The second precursor, 2-(2-chlorophenoxy)acetic acid , is synthesized through a variation of the Williamson ether synthesis. google.com In this method, 2-chlorophenol is reacted with chloroacetic acid in an alkaline aqueous medium. google.com The base, such as sodium hydroxide (B78521), deprotonates the phenol (B47542) to form the more nucleophilic sodium 2-chlorophenoxide, which then displaces the chloride from chloroacetic acid in an S_N2 reaction. google.comresearchgate.net

The final step is the formation of the amide bond between 2-(2-chlorophenoxy)acetic acid and 4-nitroaniline.

Amidation Reaction Mechanisms and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

A prevalent method is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.it Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to convert 2-(2-chlorophenoxy)acetic acid into 2-(2-chlorophenoxy)acetyl chloride . This highly electrophilic intermediate then readily reacts with 4-nitroaniline. This type of reaction, involving an acyl chloride and an amine, is often referred to as the Schotten-Baumann reaction. mdpi.com The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. fishersci.itmdpi.com

Alternatively, a wide array of peptide coupling reagents can facilitate the amidation directly from the carboxylic acid and amine. fishersci.it Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU and HBTU are commonly employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester intermediate in situ, which is then rapidly attacked by the amine nucleophile (4-nitroaniline) to yield the desired amide. fishersci.itnih.govresearchgate.net

Common Amidation Conditions

| Method | Activating Agent | Solvent | Base | Key Intermediate |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM), THF | Triethylamine, Pyridine | Acyl Chloride |

| Carbodiimide | EDC, DCC | Dichloromethane (DCM) | - | O-acylisourea |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (S_NAr) is a critical strategy in the synthesis of the precursors for the target molecule. The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene serves as a prime example. wikipedia.org The reaction proceeds via an addition-elimination mechanism. scranton.eduscranton.edu

Addition: The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

This reaction is only feasible because the aromatic ring is "activated" by a strong electron-withdrawing group—in this case, the nitro group—positioned ortho or para to the leaving group. libretexts.org The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction. libretexts.org Without such a group, aryl halides are generally inert to nucleophilic substitution. scranton.edu

Introduction of the Chlorophenoxy Moiety

The synthesis of the 2-(2-chlorophenoxy)acetic acid intermediate relies on the Williamson ether synthesis. google.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The reaction is initiated by treating 2-chlorophenol with a strong base, such as sodium hydroxide or potassium carbonate, to generate the sodium or potassium 2-chlorophenoxide salt. google.comresearchgate.net This phenoxide is a potent nucleophile that subsequently attacks the electrophilic carbon of chloroacetic acid (or its ester, such as methyl chloroacetate), displacing the chloride leaving group in an S_N2 reaction to form the ether linkage. The reaction is typically conducted in a polar solvent. Following the reaction, acidification is necessary to protonate the carboxylate and yield the final 2-(2-chlorophenoxy)acetic acid product. google.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing the synthesis of this compound involves refining each step to maximize yield, purity, and efficiency while minimizing reaction times and byproducts.

For the amidation step, the choice of coupling reagent and solvent can significantly impact the outcome. While the acyl chloride method is robust, in situ methods using coupling reagents like EDC or HATU can offer milder conditions, which may be advantageous if other sensitive functional groups are present. researchgate.net The reaction temperature, stoichiometry of reagents, and choice of base are all critical parameters that can be adjusted. For example, running the Schotten-Baumann reaction at low temperatures can sometimes reduce the formation of side products. fishersci.it

In the synthesis of the precursors, industrial processes are highly optimized. The amination of 4-nitrochlorobenzene is performed in an autoclave where temperature and pressure are carefully controlled to ensure high conversion and yield. prepchem.com For the synthesis of the phenoxyacetic acid moiety, the choice of base, solvent, and temperature can influence the rate of reaction and the formation of potential byproducts. In related syntheses, such as that of the herbicide 2,4-dichlorophenoxyacetic acid, catalysts like ferric chloride (FeCl₃) have been used to improve the selectivity of chlorination steps. researchgate.net

Chemical Derivatization and Analogue Synthesis for Structure-Activity Exploration

The molecular scaffold of this compound offers multiple sites for chemical modification to generate analogues for structure-activity relationship (SAR) studies. Such studies are fundamental in fields like drug discovery and agrochemistry, where libraries of related compounds are synthesized and tested to identify molecules with enhanced biological activity. mdpi.com

Potential Derivatization Sites

Chlorophenoxy Ring: The position and number of chlorine substituents can be altered. For example, analogues with chlorine at the 3- or 4-position, or dichlorinated analogues, could be synthesized. researchgate.netuni.lu The chlorine could also be replaced with other halogens (F, Br) or functional groups like methyl or methoxy (B1213986) groups.

Nitrophenyl Ring: The nitro group can be moved to the ortho or meta position to investigate the impact of its electronic and steric effects. uni.lu It can be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups. Further substitution on this ring is also possible, leading to analogues like 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide. researchgate.net

Amide Linker: The nitrogen of the amide can be alkylated, for instance, through a methylation reaction, to produce N-methyl derivatives. google.com

The synthesis of these analogues would follow similar synthetic pathways, substituting the appropriate starting materials. For instance, to synthesize a derivative with a different substitution pattern on the aniline ring, one would simply start with the corresponding substituted aniline instead of 4-nitroaniline. Research on related phenoxy amide derivatives has been conducted to explore their potential as herbicides, researchgate.net anion sensors, mdpi.com and antimicrobial agents, neliti.comneliti.com demonstrating the broad applicability of this chemical class.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of available scientific literature and chemical databases for the compound this compound indicates a significant scarcity of detailed public information required for an in-depth structural and solid-state analysis. While the compound is listed by some chemical suppliers, the extensive experimental data necessary to fulfill a detailed examination of its crystallographic and spectroscopic properties is not present in readily accessible peer-reviewed journals or structural databases.

Efforts to locate specific data on its single-crystal X-ray diffraction, including crystallographic parameters, molecular conformation, intermolecular interactions, Hirshfeld surface analysis, and three-dimensional energy frameworks, did not yield published research. Similarly, detailed spectroscopic characterization data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with assignments, are not available in the public domain.

One commercial source suggests that the compound crystallizes in a monoclinic system; however, this information is not substantiated by a primary scientific source and lacks the essential details of space group and unit cell dimensions required for a thorough crystallographic discussion. evitachem.com

Due to the absence of this foundational scientific data, a detailed article structured around advanced structural characterization and solid-state analysis, as requested, cannot be generated at this time. The creation of scientifically accurate data tables and a thorough discussion of molecular and crystal structure features is contingent upon the availability of primary experimental research, which appears to be unpublished or otherwise not publicly accessible for this compound.

Advanced Structural Characterization and Solid State Analysis of 2 2 Chlorophenoxy N 4 Nitrophenyl Acetamide

Spectroscopic Characterization for Molecular Elucidation

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Band Assignments

An FTIR spectrum of 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide would be expected to reveal characteristic absorption bands corresponding to its various functional groups. The presence of an amide group would be indicated by N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and a strong C=O (amide I) stretching band around 1650-1680 cm⁻¹. The aromatic rings would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The nitro group (NO₂) would show characteristic asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O-C ether linkage would likely present a stretching vibration in the 1000-1300 cm⁻¹ region, and the C-Cl bond would have a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

A detailed analysis would involve assigning each significant peak in an experimental spectrum to a specific vibrational mode within the molecule.

Table 1: Expected FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. The aromatic protons on the two phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern. The N-H proton of the amide group would likely appear as a broad singlet, also in the downfield region. The methylene (-CH₂-) protons would be expected to produce a singlet in the range of 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be the most downfield signal, typically around 160-170 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to electronegative atoms (like oxygen, nitrogen, and chlorine) appearing further downfield. The methylene carbon would be expected in the 60-70 ppm range.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to electronic transitions within the molecule. The presence of aromatic rings and the nitro group would lead to π → π* and n → π* transitions. The nitrophenyl group, in particular, is a strong chromophore. One would expect to see strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to these electronic transitions. The exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be key parameters determined from an experimental spectrum.

Table 4: Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Transition |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula of C₁₄H₁₁ClN₂O₄. The high resolution of the instrument allows for a very precise mass measurement, distinguishing it from other compounds with the same nominal mass. The mass spectrum would also show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways would likely involve cleavage of the amide bond, the ether linkage, and loss of the nitro group. Analysis of the masses of the fragment ions would help to piece together the structure of the parent molecule.

Table 5: Expected HRMS Data for this compound

| m/z | Formula | Ion |

|---|

Computational Chemistry and Quantum Mechanical Investigations of the Chemical Compound

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting a variety of molecular properties with a favorable balance between accuracy and computational cost.

Geometrical Optimization and Conformational Landscapes

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometrical optimization. For 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, this involves calculating the potential energy of the molecule for different spatial arrangements of its constituent atoms to find the structure with the minimum energy. This optimized geometry corresponds to the most stable conformation of the molecule in the gaseous phase.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to be reactive. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO | Reflects chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red) are rich in electrons and are susceptible to attack by electrophiles. These areas usually correspond to the locations of lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to attack by nucleophiles. These areas are typically found around hydrogen atoms bonded to electronegative atoms. The MEP surface of this compound would reveal the specific locations of these electron-rich and electron-poor regions, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electron density, and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and antibonding orbitals and the energetic stabilization arising from electron delocalization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of the compound.

By simulating the molecule in a solvent environment (typically water), MD simulations can also reveal important information about its interactions with the surrounding solvent molecules. This includes the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding the molecule's solubility and behavior in a biological context. For this compound, an MD simulation would illustrate how the molecule moves and flexes, and how it interacts with water molecules, providing a more realistic representation of its behavior in solution.

Mechanistic Elucidation of Biological Interactions: in Vitro and in Silico Approaches

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the binding mechanism of a ligand like 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide at the molecular level.

Identification of Putative Protein Targets and Active Site Characterization

In silico screening of this compound against various protein libraries would be the first step in identifying its putative biological targets. Based on the scaffolds present in the molecule (a phenoxy acetamide (B32628) core), potential targets could include enzymes involved in inflammation, microbial proliferation, and cell signaling. For instance, related structures have been investigated for interactions with targets such as:

Cyclooxygenase (COX-1 and COX-2): The 2-phenylaminophenylacetic acid scaffold is a well-known framework for COX inhibitors. nih.govresearchgate.net Docking studies would characterize the active site, a hydrophobic channel, to determine if the compound can orient itself to interact with key residues like Ser-530 and Arg-120.

DNA Gyrase and Penicillin-Binding Proteins (PBPs): The presence of chloro and nitro groups on aromatic rings is common in antimicrobial agents. Docking simulations would explore the ATP-binding site of DNA gyrase or the active site of PBPs to assess potential inhibitory activity.

α-Glucosidase: This enzyme is a target for anti-diabetic drugs. The acetamide linkage and aromatic rings could potentially interact with the enzyme's active site pocket.

Telomerase: As a target in cancer therapy, the planar aromatic systems of the compound could be evaluated for their ability to interact with the enzyme's active site.

Ligand-Protein Interaction Profiling: Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

Once a putative target is identified, docking simulations provide a detailed profile of the interactions between this compound and the protein's active site. The key interactions would likely involve:

Hydrogen Bonding: The amide moiety (-NH-C=O) is a primary site for forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the ligand within the active site. The nitro group's oxygen atoms could also serve as potent hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings and the ethyl linker form the hydrophobic core of the molecule. These regions would likely engage in hydrophobic interactions with nonpolar amino acid residues within the target's binding pocket, contributing significantly to binding affinity.

π-Stacking Interactions: The aromatic nature of the 2-chlorophenoxy and 4-nitrophenyl rings allows for various π-interactions (π-π stacking, cation-π) with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site, further stabilizing the ligand-protein complex.

Prediction of Binding Affinities and Interaction Energies

Docking software calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and potentially more potent interaction. These predicted values provide a quantitative measure to rank the compound's potential efficacy against different targets. For example, a hypothetical docking study might yield the results shown in Table 1.

Table 1: Hypothetical Predicted Binding Affinities for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -8.5 |

| DNA Gyrase | -7.9 |

| α-Glucosidase | -7.2 |

| COX-1 | -6.8 |

Note: This data is illustrative and not based on experimental results.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of this compound, researchers can understand the contribution of each functional group to target binding and efficacy.

Deconstruction of Structural Motifs Influencing Biological Pathway Modulation

2-Chlorophenoxy Group: This "eastern" aromatic ring contributes to the molecule's hydrophobic character. The position of the chlorine atom is critical, influencing the ring's electronic properties and steric profile, which can affect how it fits into a binding pocket.

N-(4-nitrophenyl) Group: This "western" aromatic ring's activity is heavily influenced by the potent electron-withdrawing nitro group. This group can participate in hydrogen bonding and alter the charge distribution of the entire molecule. nih.govnih.gov

Acetamide Linker: This central linker is crucial for maintaining the correct spatial orientation of the two aromatic rings. Its amide bond provides a key hydrogen bonding site.

SAR studies on related 2-phenoxybenzamides have shown that the substitution pattern on the aromatic rings significantly impacts biological activity and selectivity. mdpi.com

Elucidation of Specific Substituent Effects on Target Binding and Inhibition

The specific substituents on the parent scaffold are critical determinants of activity.

Effect of the 2-Chloro Substituent: The chlorine atom at the ortho position of the phenoxy ring introduces steric hindrance, which can force a specific conformation (a twist) between the two phenyl rings. researchgate.net This defined three-dimensional shape can be crucial for fitting into a specific enzyme's active site. Its electronegativity also modulates the electronic properties of the phenoxy ring. Studies on chloroacetamides have shown that such substituents are important factors affecting lipophilicity and potential toxicity. mdpi.com

Effect of the 4-Nitro Substituent: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. nih.govnih.gov Placed at the para position of the N-phenyl ring, it can significantly influence interactions with target proteins. nih.gov Its presence can enhance binding affinity through specific hydrogen bonds or electrostatic interactions with residues in the active site. The nitro group is a known pharmacophore in many antimicrobial compounds, where it can be reduced to generate reactive nitroso species that are toxic to microorganisms. nih.govresearchgate.net

A systematic SAR study would involve synthesizing analogues by varying the position and nature of these substituents, as shown in the hypothetical data in Table 2.

Table 2: Hypothetical SAR Data for Analogues of this compound Against COX-2

| R1 (Position on Phenoxy Ring) | R2 (Position on N-Phenyl Ring) | IC₅₀ (µM) |

|---|---|---|

| 2-Cl | 4-NO₂ | 5.2 |

| 3-Cl | 4-NO₂ | 15.8 |

| 4-Cl | 4-NO₂ | 11.4 |

| 2-Cl | 3-NO₂ | 22.1 |

| 2-Cl | 2-NO₂ | 45.3 |

| 2-Cl | 4-CN | 8.9 |

| 2-Cl | 4-H | 50.6 |

Note: This data is illustrative and not based on experimental results. IC₅₀ is the half-maximal inhibitory concentration.

This analysis would reveal that the ortho-chloro and para-nitro substitution pattern is optimal for activity against this hypothetical target, providing crucial insights for designing more potent and selective compounds.

In Vitro Investigations of Mechanistic Pathways

In vitro studies are crucial for elucidating the specific molecular and cellular mechanisms through which a compound exerts its biological effects. For this compound, the available research primarily focuses on its antimicrobial properties, with limited information on other biological interactions. The following sections detail the current understanding of its mechanistic pathways based on available scientific literature.

Currently, there is no specific information available in the scientific literature regarding the enzyme inhibition kinetics or the mechanism of action of this compound on enzymes such as cyclooxygenases, telomerase, or α-glucosidase.

The scientific literature does not currently contain specific studies detailing the cellular mechanism of action of this compound concerning the induction of apoptosis pathways, modulation of the cell cycle, or its effects on specific targets such as the VEGFR-2/AKT signaling pathway. While some research has explored the effects of structurally similar phenoxy acetamide derivatives on pathways like osteoclastogenesis, this has not been specifically investigated for this compound.

While direct studies on this compound are limited, research on the closely related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, provides insights into the potential antimicrobial mechanism. Molecular docking studies suggest that this class of acetamides may act by inhibiting penicillin-binding protein (PBP). PBPs are crucial enzymes for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP leads to destabilization of the cell wall, ultimately resulting in cell lysis and the release of cytoplasmic contents. This proposed mechanism suggests that the antimicrobial activity of these compounds is likely due to the disruption of bacterial cell wall integrity.

Studies on the structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated its potential to work in concert with existing antibacterial drugs to enhance their efficacy against Klebsiella pneumoniae. This acetamide derivative has been shown to optimize the effects of several antibacterial agents, thereby reducing the concentrations required for bacterial killing.

The interactions of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with various antibacterial drugs have been categorized as follows:

Synergistic Effect: Observed when combined with meropenem and imipenem.

Additive Effect: Noted when combined with ciprofloxacin and cefepime.

Indifference: Seen when associated with ceftazidime.

These findings indicate that this class of compounds has the potential to be used in combination therapies to combat bacterial infections, particularly those caused by resistant strains.

**Table 1: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with Antibacterial Drugs against *Klebsiella pneumoniae***

| Antibacterial Drug | Observed Effect |

|---|---|

| Meropenem | Synergistic |

| Imipenem | Synergistic |

| Ciprofloxacin | Additive |

| Cefepime | Additive |

| Ceftazidime | Indifference |

Future Research Perspectives and Advanced Applications in Chemical Biology

Rational Design of Next-Generation Analogues Based on Mechanistic Insights

The foundation of modern drug discovery lies in the rational design of new chemical entities, a process heavily reliant on a deep understanding of a lead compound's mechanism of action and structure-activity relationships (SAR). For 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, future efforts in designing next-generation analogues would hinge on elucidating its precise molecular targets and biological effects.

A critical first step involves comprehensive biological screening to identify its primary pharmacological activity. Insights may be drawn from related compounds; for instance, certain 2-(4-chlorophenoxy) acetamide (B32628) derivatives have been shown to inhibit osteoclastogenesis by blocking key signaling pathways like NFκB and NFATc1. nih.gov Should this compound exhibit similar activity, these pathways would become the focus of mechanistic studies.

Once a definitive mechanism is established, a systematic analogue design strategy can be implemented. This involves targeted chemical modifications to probe the compound's interaction with its biological target. Key areas for modification would include:

The 2-chlorophenoxy ring: The position and nature of the halogen substituent could be altered. Replacing chlorine with other halogens (Fluorine, Bromine) or with small alkyl or alkoxy groups would probe the role of electronics and sterics in this region of the molecule.

The N-(4-nitrophenyl) ring: The nitro group is a strong electron-withdrawing group and a potential site of metabolic activity. It could be repositioned on the ring or replaced with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating groups to modulate the compound's electronic profile and binding affinity.

The acetamide linker: The central linker is crucial for the spatial orientation of the two aromatic rings. Modifications here are generally more conservative but could include N-alkylation or incorporation into a heterocyclic system to constrain the molecule's conformation.

The synthesized analogues would be evaluated in biological assays to build a detailed SAR profile. This data would reveal which structural features are essential for activity, guiding the design of more potent and selective future compounds.

Role as Molecular Probes for Biological Pathway Interrogation

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable molecular probe for studying complex biological pathways. A molecular probe is a modified version of a bioactive small molecule that allows for the visualization or isolation of its cellular targets.

To serve as a probe, the parent compound must first demonstrate a specific and potent biological effect. Assuming this is established, the next step is to design and synthesize derivatives that incorporate a reporter tag while retaining biological activity. This is a non-trivial step, as the addition of a tag can disrupt the molecule's ability to bind to its target.

Potential Probe Design Strategies:

| Probe Type | Reporter Tag | Potential Application |

|---|---|---|

| Affinity-based Probe | Biotin, Desthiobiotin | Used for target identification via affinity purification and subsequent mass spectrometry analysis (pull-down assays). |

| Fluorescent Probe | Fluorophores (e.g., BODIPY, fluorescein) | Enables visualization of the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action. |

| Photoaffinity Probe | Photoreactive groups (e.g., benzophenone, diazirine) | Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for unambiguous target identification. |

The development of such probes from the this compound scaffold would provide powerful tools for chemical biologists to dissect the specific cellular processes modulated by this class of compounds, potentially uncovering new biological mechanisms or drug targets.

Exploration of Multi-Target Directed Ligand Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve the dysregulation of multiple biological pathways. nih.govspringernature.com The "one molecule, one target" paradigm has often proven insufficient for these conditions, leading to the rise of Multi-Target Directed Ligand (MTDL) design. ucla.edunih.gov MTDLs are single chemical entities engineered to interact with two or more distinct biological targets, offering the potential for synergistic efficacy and a reduced likelihood of drug resistance.

The this compound structure could serve as an excellent starting scaffold for the creation of novel MTDLs. This approach involves chemically linking the core acetamide structure with another pharmacophore known to modulate a different, but pathologically relevant, target.

Hypothetical MTDL Strategies:

| Disease Context | Primary Target of Acetamide Scaffold (Hypothetical) | Secondary Pharmacophore | Secondary Target | Rationale |

|---|---|---|---|---|

| Neurodegenerative Disease | Glycogen Synthase Kinase 3β (GSK-3β) | Tacrine moiety | Acetylcholinesterase (AChE) | Combine neuroprotective effects with symptomatic improvement in cholinergic function. nih.gov |

| Cancer | A specific protein kinase | Histone Deacetylase (HDAC) inhibitor (e.g., SAHA pharmacophore) | HDACs | Simultaneously target signaling pathways and epigenetic mechanisms driving tumor growth. |

| Tuberculosis | InhA enzyme | Fluoroquinolone core | DNA Gyrase | Attack two distinct and essential bacterial targets to create a potent antitubercular agent with a higher barrier to resistance. mdpi.com |

The design of such hybrid molecules requires careful consideration of synthetic feasibility and the preservation of binding affinity for both targets. This strategy represents a sophisticated and promising avenue for leveraging the chemical properties of the this compound core to address complex diseases.

Integration of In Silico and Experimental Approaches for Compound Optimization

The optimization of a lead compound is an iterative process that can be greatly accelerated by the tight integration of computational (in silico) and experimental methods. nih.gov This synergistic approach allows for the rapid exploration of chemical space and the prioritization of compounds for synthesis, saving significant time and resources. frontiersin.orgdigitellinc.com

A modern optimization workflow for this compound would involve a continuous cycle of computational prediction and experimental validation.

Integrated Optimization Workflow:

Target Identification & In Silico Screening: Based on the biological activity of the parent compound or its analogues, a putative protein target is identified. The crystal structure of this target is then used for molecular docking studies to predict the binding mode of this compound. This initial model provides testable hypotheses about key molecular interactions.

Computational Analogue Design: Using the docking model, virtual libraries of new analogues are designed. Computational tools are used to predict their binding affinity (e.g., via free energy perturbation calculations) and their drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov This allows for the in silico filtering of thousands of potential structures to select a small, diverse set of the most promising candidates.

Chemical Synthesis and In Vitro Testing: The prioritized compounds are synthesized in the laboratory. They are then subjected to a battery of in vitro assays to measure their actual binding affinity, enzyme inhibition, and cellular activity.

Model Refinement: The experimental data is fed back to refine the computational models. For example, the new SAR data can be used to build more accurate Quantitative Structure-Activity Relationship (QSAR) models. This iterative process, where experimental results inform and improve predictive models, leads to a more efficient and rational path toward an optimized clinical candidate.

This integrated strategy ensures that synthetic chemistry efforts are focused on compounds with the highest probability of success, representing the state-of-the-art in modern medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)-N-(4-nitrophenyl)acetamide, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Critical steps include:

- Amide bond formation : React 2-(2-chlorophenoxy)acetic acid with 4-nitroaniline derivatives using coupling agents (e.g., TBTU) and bases (e.g., 2,6-lutidine) at 0–5°C to minimize side reactions .

- Solvent optimization : Use anhydrous DCM to prevent hydrolysis of intermediates.

- Purification : Column chromatography with hexane:ethyl acetate (9:3) is recommended to isolate the product. Typical yields range from 45–55%, influenced by stoichiometric ratios and reaction time .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR in DMSO-d to verify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm for nitrophenyl groups) .

- Infrared (IR) spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1680 cm and nitro (NO) vibrations at ~1520 cm .

- X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the chlorophenoxy and nitrophenyl moieties, to assess steric effects .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or topoisomerases using fluorescence-based assays (e.g., DNA relaxation assays for topoisomerase II inhibition) .

- Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, solvent controls) to minimize variability. For example, DNA-binding affinity discrepancies may arise from buffer ionic strength differences .

- Dose-response validation : Perform full concentration-response curves (1 nM–100 µM) to confirm activity thresholds.

- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., gene expression profiling) to validate mechanisms .

Q. What strategies are effective in designing derivatives to enhance target selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify the chlorophenoxy group to electron-withdrawing substituents (e.g., CF) to enhance DNA intercalation potency .

- Bioisosteric replacement : Replace the nitro group with sulfonamide or cyano moieties to improve solubility while retaining activity .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with topoisomerase II and prioritize derivatives with improved hydrogen-bonding interactions .

Q. What computational methods assist in predicting interaction mechanisms with biological targets?

- Methodological Answer :

- Docking simulations : Model the compound’s binding to DNA G-quadruplex structures using PDB ID 1L1H as a template. Focus on π-π stacking with nitroaryl groups and halogen bonding with the chlorophenoxy moiety .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of DNA-ligand complexes .

- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict cytotoxicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.